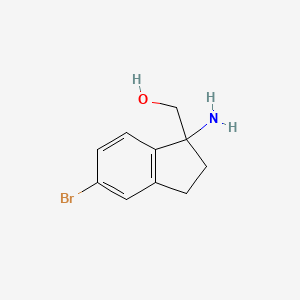

(1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol

Description

“(1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol” (CAS: 1499538-01-0) is a brominated indene derivative with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol . The compound features a bicyclic 2,3-dihydroindenyl scaffold substituted with a bromine atom at position 5, an amino group at position 1, and a methanol group at the benzylic position.

Properties

IUPAC Name |

(1-amino-5-bromo-2,3-dihydroinden-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-1-2-9-7(5-8)3-4-10(9,12)6-13/h1-2,5,13H,3-4,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNORIDLEYPLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C1C=C(C=C2)Br)(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol typically involves multi-step organic reactions. One common method includes the bromination of 2,3-dihydroindene followed by the introduction of an amino group through nucleophilic substitution. The final step involves the reduction of the resulting compound to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced further to modify the indene ring or the amino group.

Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium thiolate or sodium methoxide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it a valuable building block for generating various derivatives and analogs used in pharmaceuticals and agrochemicals. The synthetic routes often involve multi-step processes including bromination and subsequent functional group modifications, which enhance its utility in creating diverse chemical entities.

Medicinal Applications

Therapeutic Properties

Research has indicated that (1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol exhibits potential therapeutic properties. It is being investigated for its anti-inflammatory and anticancer activities. Studies suggest that compounds with similar structures may inhibit specific pathways involved in disease progression, making this compound a candidate for further exploration in drug development .

Disease Targeting

The compound has shown promise in targeting various diseases, including:

- Chronic Kidney Disease

- Type 2 Diabetes Mellitus

- Non-Alcoholic Steatohepatitis

These associations indicate its potential role as a therapeutic agent or as part of combination therapies aimed at managing these conditions .

Industrial Applications

Production of Advanced Materials

In industrial settings, this compound is utilized in the production of advanced materials and polymers. Its chemical properties allow it to be incorporated into formulations that require specific mechanical or thermal characteristics. This aspect is particularly relevant in the development of specialty chemicals and high-performance materials used in various applications.

Case Studies

Several studies have documented the applications and effects of this compound:

Case Study 1: Anti-Cancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Anti-inflammatory Effects

Research involving animal models showed that this compound significantly reduced inflammation markers in conditions such as arthritis. This finding supports its potential use in developing anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of (1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The bromine atom’s position (e.g., 5 vs. 6 or 7) significantly alters electronic properties and steric interactions .

- Functional Group Variations: Replacing the methanol group with ethanol (e.g., 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethanol) increases hydrophilicity and hydrogen-bonding capacity .

Physicochemical Properties

While explicit data for the target compound (e.g., boiling point, solubility) are unavailable , insights can be inferred from structurally related molecules:

- 6-Bromo-2,3-dihydro-1H-inden-1-ol (CAS: 5391-88-8) has a hydroxyl group instead of an amino-methanol moiety, reducing basicity but increasing polarity .

- Quantitative Structure–Property Relationship (QSPR) models suggest that brominated indene derivatives with polar substituents (e.g., -OH, -NH₂) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) and lower logP values compared to non-polar analogs .

Bioactivity and Pharmacological Potential

- Bioactivity Clustering: Compounds with bromine and amino-alcohol motifs often cluster into groups with similar protein targets, such as kinases or G-protein-coupled receptors (GPCRs), due to their ability to form hydrogen bonds and halogen interactions .

- For instance, 1-(5-amino-7-bromo-2,3-dihydroindol-1-yl)ethanone may exhibit divergent target selectivity due to its acetyl group, which alters steric and electronic profiles .

Research Findings and Limitations

Similarity Search Tools : The US-EPA CompTox Chemicals Dashboard employs Tanimoto-based algorithms to identify analogs (similarity >0.8), enabling read-across predictions for hazard assessment .

Bioactivity-Structure Correlations: Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) supports the hypothesis that brominated indene derivatives with amino-alcohol groups share mechanistic pathways .

Limitations: Molecular similarity indices may fail to capture bioisosteric effects or nonlinear structure-activity relationships, necessitating empirical validation .

Biological Activity

Introduction

(1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings, including case studies and comparative analyses with similar compounds.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1782355-61-6 |

| Molecular Formula | C10H12BrNO |

| Molecular Weight | 244.11 g/mol |

Structure

The compound features a bromine atom at the 5-position of the dihydroindene structure, which is critical for its biological activity. The presence of the amino and hydroxymethyl groups enhances its reactivity and potential interactions with biological targets.

Target Interactions

This compound is hypothesized to interact with various biological receptors and enzymes due to its structural similarity to known bioactive compounds. It may target:

- Histone Deacetylases (HDACs) : Compounds similar in structure have shown affinity for HDACs, influencing gene expression and cellular processes.

- Microtubule Assembly : It may modulate microtubule dynamics, leading to mitotic blockade in cancer cells.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Anticancer Activity : Similar indole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. These compounds often induce apoptosis through cell cycle arrest mechanisms .

- Antimicrobial Properties : Indole derivatives are known for their antimicrobial activities, suggesting potential efficacy against bacterial infections.

- Antioxidant Effects : The compound may also possess antioxidant properties, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

- Anticancer Efficacy

- Mechanistic Insights

-

Pharmacokinetics

- The pharmacokinetic profile of related compounds suggests that factors such as solubility and stability significantly influence their bioavailability and therapeutic efficacy.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (1-Amino-2,3-dihydroinden-1-yl)methanol | Lacks bromine; different reactivity | Reduced anticancer activity |

| (1-Amino-5-chloro-2,3-dihydroinden-1-yl)methanol | Chlorine instead of bromine; altered properties | Varies in anticancer efficacy |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (1-Amino-5-bromo-2,3-dihydroinden-1-yl)methanol?

- Methodology : Synthesis typically involves bromination of indene precursors followed by functional group modifications. For example, bromination at the 5-position of a dihydroindenyl scaffold can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Subsequent amination via reductive amination or nucleophilic substitution (e.g., using NH₃/MeOH) introduces the amino group. Methanol functionality may be introduced through hydrolysis of acetates (e.g., using NaOH/MeOH) .

- Key Considerations : Optimize reaction temperature and solvent polarity to minimize side reactions (e.g., over-bromination). Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the presence of the amino group (δ ~1.5–2.5 ppm for NH₂), bromine’s deshielding effects, and the dihydroindenyl backbone.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₁BrNO ≈ 256.0).

- IR : Detect O–H (broad ~3200–3500 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The bromine atom at the 5-position acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Its electron-withdrawing nature enhances electrophilic aromatic substitution (EAS) at specific positions. Compare reactivity with non-brominated analogs to assess regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology : Discrepancies may arise from solvent purity, crystallinity, or hydration. Conduct systematic solubility tests (e.g., saturation shake-flask method) in DMSO, methanol, and chloroform at 25°C and 37°C. Use HPLC to quantify solubility and DSC/TGA to assess crystallinity’s impact .

- Case Study : A study on (2-Amino-5-bromo-3-methoxyphenyl)methanol reported higher DMSO solubility (25 mg/mL) than methanol (10 mg/mL) due to hydrogen-bonding differences .

Q. What experimental designs are optimal for studying enantiomeric purity in chiral derivatives?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated CD spectra.

- Single-Crystal X-ray Diffraction : Resolve stereochemistry unambiguously, as demonstrated in studies on imidazole derivatives .

Q. How can computational modeling predict biological activity or metabolic stability?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors).

- ADME Prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 metabolism. Compare with structurally similar compounds (e.g., (1-Ethyl-1H-imidazol-5-yl)methanol) to validate predictions .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.